molecular formula C8H5BrCl2O B105186 2-Bromo-1-(3,4-dichlorophenyl)ethanone CAS No. 2632-10-2

2-Bromo-1-(3,4-dichlorophenyl)ethanone

Cat. No. B105186
CAS RN: 2632-10-2
M. Wt: 267.93 g/mol
InChI Key: PAKFHEFMTRCFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07661577B2

Procedure details

43.9 g (0.275 mol) of bromine was added dropwise to a solution of 50.5 g (0.267 mol) of 3′,4′-dichloro acetophenone in 120 g of methanol at a reaction temperature of 50 to 55° C. After the addition was complete, the methanol was evaporated off the reaction solution under reduced pressure. The resultant concentrate was dissolved in 120 g of toluene and was then washed with water (150 ml×3 times). Thereafter, the toluene was evaporated off under reduced pressure, giving 68.0 g (0.254 mol) of crude brown oily 2-bromo-3′,4′-dichloroacetophenone.
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[CH:8][C:9]=1[Cl:10]>CO>[Br:1][CH2:12][C:11]([C:6]1[CH:7]=[CH:8][C:9]([Cl:10])=[C:4]([Cl:3])[CH:5]=1)=[O:13]

Inputs

Step One
Name
Quantity
43.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
50.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(C)=O
Name
Quantity
120 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the methanol was evaporated off the reaction solution under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 120 g of toluene
WASH
Type
WASH
Details
was then washed with water (150 ml×3 times)
CUSTOM
Type
CUSTOM
Details
Thereafter, the toluene was evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.254 mol
AMOUNT: MASS 68 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.